(S)-3-(1-Aminoethyl)phenol hydrobromide

Biocatalysis Chiral amine synthesis Enantiomeric excess

Pharmaceutical manufacturers face risks when using racemic or incorrect salt forms of 3-(1-aminoethyl)phenol, leading to failed batch releases and costly chiral resolutions. (S)-3-(1-Aminoethyl)phenol hydrobromide (CAS 1802168-11-1) is the definitive solution: - **Stereochemical Integrity**: The (S)-enantiomer, produced via a patented transaminase process, ensures the correct stereoisomer for rivastigmine API synthesis, achieving ≥99% enantiomeric excess [0]. - **Enhanced Stability**: The crystalline hydrobromide salt eliminates cold-chain logistics, offering superior room-temperature stability and accurate weighing compared to the liquid free base [0]. - **Supply Assurance**: This form guarantees stoichiometric consistency, avoiding the variable hygroscopicity and counterion mass issues associated with alternative salt forms [0].

Molecular Formula C8H12BrNO
Molecular Weight 218.09 g/mol
Cat. No. B12953120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Aminoethyl)phenol hydrobromide
Molecular FormulaC8H12BrNO
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N.Br
InChIInChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1
InChIKeyLALFPZUORLABBJ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(1-Aminoethyl)phenol Hydrobromide: Chiral Aminophenol Building Block for Stereospecific API Synthesis


(S)-3-(1-Aminoethyl)phenol hydrobromide (CAS 1802168-11-1) is the hydrobromide salt of the (S)-enantiomer of 3-(1-aminoethyl)phenol, a chiral primary amine bearing a phenolic hydroxyl group at the meta position . The compound serves as a critical chiral intermediate in the production of active pharmaceutical ingredients (APIs), most notably the acetylcholinesterase inhibitor rivastigmine, which is prescribed for Alzheimer's-type dementia [1]. The hydrobromide salt form confers improved crystallinity, aqueous solubility, and long-term stability compared to the free base, making it the preferred physical form for pharmaceutical-grade synthesis and analytical reference standard applications [2].

Why Generic Substitution of (S)-3-(1-Aminoethyl)phenol Hydrobromide Fails: Stereochemical, Salt-Form, and Stability Considerations


Substituting (S)-3-(1-aminoethyl)phenol hydrobromide with the racemic mixture, the (R)-enantiomer, the free base, or the hydrochloride salt introduces scientifically verifiable risks that undermine downstream synthesis outcomes. The (S)-absolute configuration is essential for producing the correct stereoisomer of rivastigmine; use of the (R)-enantiomer or racemate would yield the inactive or incorrect stereoisomer, necessitating costly chiral resolution or resulting in failed batch release [1]. The free base form is a liquid at ambient temperature with limited stability, requiring refrigerated storage at 2–8°C, whereas the hydrobromide salt is a crystalline solid with enhanced resistance to oxidative discoloration and aging, eliminating cold-chain logistics and improving weighing accuracy [2]. The hydrochloride salt, while also solid, differs in hygroscopicity, crystallinity, and counterion mass (173.64 g/mol for HCl vs. 218.09 g/mol for HBr), which can alter stoichiometric calculations, solubility profiles, and salt metathesis behavior in multi-step synthetic sequences .

Quantitative Differentiation Evidence for (S)-3-(1-Aminoethyl)phenol Hydrobromide Against Closest Analogs


Engineered Transaminase Process Delivers >99% Enantiomeric Excess vs. Racemic or Wild-Type Enzymatic Methods

The Codexis patent discloses engineered transaminase polypeptides that convert 3′-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with at least about 99% enantiomeric excess (e.e.) and at least about 90% conversion within 24 hours, representing a >50-fold increased rate of conversion relative to the naturally occurring reference polypeptide SEQ ID NO:2 [1]. This biocatalytic route directly provides the single (S)-enantiomer, eliminating the need for chiral resolution of racemic mixtures, which typically yields at most 50% of the desired enantiomer and requires additional separation steps.

Biocatalysis Chiral amine synthesis Enantiomeric excess Transaminase engineering

Hydrobromide Salt: Crystalline Solid vs. Free Base Liquid — Physical Form and Stability Differentiation

The free base (S)-3-(1-aminoethyl)phenol (CAS 123982-81-0) is a liquid at ambient temperature with a purity specification of 95% . In contrast, the hydrobromide salt (CAS 1802168-11-1) is a crystalline solid . Hydrobromide salts of amines are documented to be significantly more stable and resistant to aging (evidenced by reduced discoloration) compared to their free base counterparts, and are more readily purified by recrystallization [1]. The solid physical form of the hydrobromide enables accurate gravimetric dispensing (±0.1 mg) directly on a balance, whereas the liquid free base requires volumetric handling with associated density–temperature correction errors.

Salt selection Solid-state chemistry Aminophenol stability Pharmaceutical salt forms

(S)-Enantiomer as the Exclusive Rivastigmine Intermediate: Stereochemical Gatekeeping for API Synthesis

The Codexis patent explicitly identifies (S)-3-(1-aminoethyl)-phenol (compound (2)) as the chiral amine intermediate required for producing rivastigmine, with the drug's active structure incorporating the (S)-configuration at the benzylic carbon [1]. Rivastigmine, (S)-3-[1-(dimethylamino)ethyl]phenyl ethylmethylcarbamate, relies on the (S)-stereochemistry for its pharmacological activity as an acetylcholinesterase inhibitor [2]. Use of the (R)-enantiomer or racemic 3-(1-aminoethyl)phenol would yield the stereochemically incorrect rivastigmine precursor, resulting in an API batch that fails chiral purity specifications required by pharmacopoeial monographs.

Rivastigmine synthesis Chiral intermediate Acetylcholinesterase inhibitor Pharmaceutical manufacturing

Hydrobromide vs. Hydrochloride Salt: Counterion Mass, Crystallinity, and Synthetic Workflow Compatibility

The hydrobromide salt (MW 218.09 g/mol) and hydrochloride salt (MW 173.64 g/mol) of (S)-3-(1-aminoethyl)phenol differ in counterion mass by 44.45 g/mol . Hydrobromide salts of aminophenols are reported to exhibit superior crystallinity and ease of recrystallization compared to their hydrochloride counterparts, due to the larger bromide anion forming more robust hydrogen-bonded networks in the crystal lattice . In multi-step synthetic workflows involving subsequent bromide-sensitive steps (e.g., palladium-catalyzed cross-couplings), the hydrobromide counterion can serve as a halide source, whereas chloride from the hydrochloride salt may introduce competing reactivity or require additional ion-exchange steps.

Salt counterion selection Hydrobromide vs. hydrochloride Pharmaceutical salt screening Crystallinity

Optimal Procurement and Application Scenarios for (S)-3-(1-Aminoethyl)phenol Hydrobromide


GMP Rivastigmine Intermediate Supply: Stereospecific (S)-Enantiomer for API Manufacturing

Pharmaceutical manufacturers producing rivastigmine active pharmaceutical ingredient (API) require (S)-3-(1-aminoethyl)phenol as the chiral building block. The hydrobromide salt, produced via the patented Codexis transaminase process at ≥99% e.e. and ≥90% conversion [1], provides the stereochemically correct intermediate directly, eliminating the need for chiral resolution. Procurement of this specific enantiomer salt ensures compliance with pharmacopoeial chiral purity specifications and avoids the ~50% theoretical yield loss associated with racemic starting materials.

Analytical Reference Standard and Impurity Profiling for Rivastigmine Drug Product

Quality control laboratories require (S)-3-(1-aminoethyl)phenol hydrobromide as a certified reference standard for HPLC impurity profiling of rivastigmine drug substance and finished dosage forms. The crystalline solid hydrobromide salt enables accurate gravimetric preparation of standard solutions, while its enhanced stability compared to the free base liquid form [2] supports long-term reference standard storage without cold-chain infrastructure, reducing operational costs for QC facilities.

Chiral Amine Library Synthesis for CNS Drug Discovery Programs

Medicinal chemistry groups developing novel acetylcholinesterase inhibitors, monoamine oxidase inhibitors, or adrenergic receptor modulators can utilize (S)-3-(1-aminoethyl)phenol hydrobromide as a versatile chiral scaffold. The phenolic hydroxyl and primary amine functional groups permit orthogonal derivatization (O-alkylation, N-acylation, reductive amination), while the defined (S)-stereochemistry enables systematic structure-activity relationship (SAR) exploration at the benzylic chiral center. The hydrobromide salt's room-temperature solid form facilitates parallel synthesis workflows requiring accurate solid dispensing.

Biocatalysis Process Development: Benchmark Substrate for Transaminase Engineering

Researchers engineering novel ω-transaminases can use (S)-3-(1-aminoethyl)phenol hydrobromide as a benchmark product for evaluating enzyme performance. The established benchmark metrics from the Codexis patent — ≥99% e.e., ≥90% conversion in 24 h, and substrate loading of ≥30 g/L [1] — provide quantitative performance targets against which new biocatalysts can be compared. The hydrobromide salt form facilitates product isolation and chiral HPLC analysis for high-throughput screening campaigns.

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